Rhapontigenin

描述

This compound has been reported in Gnetum hainanense, Iris domestica, and other organisms with data available.

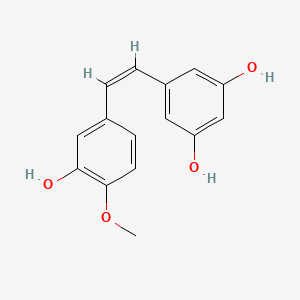

structure in first source

属性

IUPAC Name |

5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-15-5-4-10(8-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMHDRYYFAYWEG-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501023634 | |

| Record name | Rhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-65-2 | |

| Record name | Rhapontigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhapontigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHAPONTIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22BG4NNH6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Provenance of Rhapontigenin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhapontigenin, a stilbenoid of significant interest for its therapeutic potential, is a naturally occurring polyphenol. This technical guide provides a comprehensive overview of its natural sources, focusing on the botanical origins and the biosynthetic pathways responsible for its production. Quantitative data on this compound content in various plant species are presented, alongside detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this guide illustrates the key biosynthetic and experimental workflows using standardized diagrams to facilitate a deeper understanding for research and development purposes.

Principal Natural Sources of this compound

This compound is primarily found in nature as the aglycone of its glucoside, rhaponticin. The most significant natural sources of these compounds belong to the Rheum genus, commonly known as rhubarb. While other plant species have been reported to contain this compound, their concentrations are generally lower than those found in rhubarb.

Rheum Species (Rhubarb)

The rhizomes of various rhubarb species are the most abundant and commercially viable sources of this compound.[1][2] In these plants, it is predominantly stored in its glycosylated form, rhaponticin.[3] The process of enzymatic hydrolysis, either naturally within the plant or through extraction procedures, releases the bioactive this compound.

Species of the Rheum genus that are particularly rich in rhaponticin, and therefore potential sources of this compound, include:

-

Rheum rhaponticum (Garden Rhubarb): This is one of the most well-documented sources of rhaponticin.[4]

-

Rheum undulatum : This species is also a significant source of rhaponticin and its aglycone, this compound.[5]

-

Rheum officinale (Chinese Rhubarb): Used in traditional Chinese medicine, this species also contains rhaponticin.

-

Rheum tataricum : Research has identified the presence of stilbene (B7821643) synthase, a key enzyme in the biosynthesis of stilbenoids like this compound, in this species.

It is important to note that some official pharmacopeias distinguish between "official" rhubarb (e.g., R. palmatum, R. tanguticum) and "unofficial" rhubarb (e.g., R. rhaponticum), with the latter being a primary source of this compound.

Other Botanical Sources

While the Rheum genus is the principal source, other plants have been reported to contain this compound, although typically in lower concentrations.

-

Trigonella foenum-graecum (Fenugreek): Some studies have identified rhaponticin as a bioactive compound in fenugreek seeds, suggesting the potential presence of this compound.[6][7] However, quantitative data for this compound in fenugreek is not well-established, with research often focusing on other constituents like diosgenin.[8]

-

Vitis coignetiae (Crimson Glory Vine): this compound has been isolated from this plant species.[9] However, detailed quantitative analyses of its concentration are limited, with much of the research on Vitis species focusing on other polyphenols like anthocyanins.[10]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound and its precursor, rhaponticin, can vary significantly depending on the plant species, the part of the plant, geographical location, and harvesting time. The following tables summarize the available quantitative data for rhaponticin in Rheum species. As this compound is the aglycone of rhaponticin, these values provide a strong indication of the potential yield of this compound from these sources.

| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Reference(s) |

| Rheum rhaponticum | Roots | Rhaponticin | 38.07–40.83 | [11] |

| Rheum rhaponticum | Petioles | Rhaponticin | 0.3 ± 0.09 | [11] |

| Rheum franzenbachii | Leaves | Rhaponticin | 1.59 ± 0.077 | [11] |

| Rheum undulatum | Rhizomes | Rhaponticin & Deoxyrhaponticin | 0.3 - 31.5 | |

| Unofficial Rhubarb | Roots/Rhizomes | This compound | Abundant |

Note: The molecular weight of Rhaponticin (C21H24O9) is 420.4 g/mol , and the molecular weight of this compound (C15H14O4) is 258.27 g/mol . The theoretical yield of this compound from Rhaponticin is approximately 61.4%.

Biosynthesis of this compound

This compound is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide array of secondary metabolites in plants. The biosynthesis of this compound can be conceptualized in a multi-step process starting from the amino acid phenylalanine.

Caption: Biosynthetic pathway of this compound.

The key steps in the biosynthesis are:

-

Formation of p-Coumaroyl-CoA: Phenylalanine is converted to p-coumaroyl-CoA through a series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL).

-

Synthesis of Resveratrol: Stilbene Synthase (STS), a key enzyme in this pathway, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the stilbene backbone of resveratrol.

-

Conversion to Rhaponticin: Resveratrol undergoes subsequent modifications, including O-methylation by an O-methyltransferase (OMT) and glycosylation by a UDP-glycosyltransferase (UGT), to form rhaponticin.

-

Formation of this compound: this compound is released from rhaponticin through the enzymatic cleavage of the glucose moiety by a β-glucosidase.[1]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction

The choice of extraction method and solvent can significantly impact the yield of this compound.

-

Solvent Extraction:

-

Protocol:

-

Air-dry and grind the plant material (e.g., Rheum rhizomes) to a fine powder.

-

Macerate or reflux the powdered material with a suitable solvent. Common solvents include methanol, ethanol, or aqueous mixtures of these alcohols (e.g., 80% methanol).

-

The ratio of plant material to solvent is typically in the range of 1:10 to 1:20 (w/v).

-

Extraction is carried out for a defined period, for instance, 1-2 hours under reflux or 24 hours with maceration at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

-

-

Ultrasonic-Assisted Extraction (UAE):

-

Protocol:

-

Prepare the plant material as described for solvent extraction.

-

Suspend the powdered material in the chosen solvent in an ultrasonic bath.

-

Perform sonication for a shorter duration compared to conventional methods, typically 15-30 minutes.

-

Filter and concentrate the extract as described above.

-

-

Isolation and Purification

Various chromatographic techniques are employed for the isolation and purification of this compound from crude extracts.

-

High-Performance Liquid Chromatography (HPLC):

-

Protocol:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Inject the sample into an HPLC system equipped with a C18 reversed-phase column.

-

Elute the compounds using a gradient or isocratic mobile phase. A common mobile phase consists of a mixture of acetonitrile (B52724) and water (with or without a modifier like formic acid or acetic acid).

-

Monitor the elution profile using a UV-Vis or Diode Array Detector (DAD) at the maximum absorption wavelength of this compound (approximately 324 nm).

-

Collect the fraction corresponding to the this compound peak.

-

-

-

High-Speed Counter-Current Chromatography (HSCCC):

-

Protocol:

-

Prepare a suitable two-phase solvent system. A commonly used system for stilbenoids is n-hexane-ethyl acetate-methanol-water.

-

Dissolve the crude extract in the stationary phase.

-

Load the sample into the HSCCC instrument and perform the separation by pumping the mobile phase through the coil.

-

Collect fractions and analyze for the presence of this compound using TLC or HPLC.

-

-

Quantification

Accurate quantification of this compound is crucial for research and quality control.

-

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD):

-

Protocol:

-

Prepare a series of standard solutions of pure this compound of known concentrations.

-

Inject the standards and the sample extracts into the HPLC-DAD system under the optimized chromatographic conditions described for isolation.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

-

-

Thin-Layer Chromatography (TLC) with Densitometry:

-

Protocol:

-

Spot known volumes of standard solutions and sample extracts onto a TLC plate (e.g., silica (B1680970) gel 60 F254).

-

Develop the plate in a suitable mobile phase (e.g., a mixture of dichloromethane, ethanol, and methanol).

-

After development, dry the plate and visualize the spots under UV light (e.g., 254 nm or 366 nm).

-

Quantify the this compound spots by scanning the plate with a TLC scanner (densitometer) and comparing the peak areas of the samples to those of the standards.

-

-

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the extraction and analysis of this compound from plant material.

Caption: General experimental workflow for this compound.

Conclusion

This compound is a promising natural compound with a well-defined primary source in the Rheum genus. This guide has provided a detailed overview of its natural origins, biosynthesis, and the experimental methodologies required for its study. The presented quantitative data and standardized diagrams offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic applications of this compound. Future research should focus on obtaining more precise quantitative data for this compound in a wider range of plant species and on elucidating the specific enzymes involved in its biosynthetic pathway in Rheum.

References

- 1. The β-Glucosidases Responsible for Bioactivation of Hydroxynitrile Glucosides in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical screening and in-vitro biological properties of unprocessed and household processed fenugreek (Trigonella foenum-graecum Linn.) seeds and leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resveratrol in Rheumatological Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant properties and quantitative UPLC-MS analysis of phenolic compounds from extracts of fenugreek (Trigonella foenum-graecum) seeds and bitter melon (Momordica charantia) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. dovepress.com [dovepress.com]

- 9. Resveratrol in Rheumatological Diseases: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of β-glucosidase activity of a Lactiplantibacillus plantarum 6-phospho-β-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Rhapontigenin: A Technical Guide to Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhapontigenin, a natural methoxylated stilbenoid, is a key bioactive compound found in various plant species, including those of the Rheum (rhubarb) and Gnetum genera.[1][2] It is the primary aglycone metabolite of rhaponticin, its corresponding glucoside.[3][4] Structurally similar to resveratrol, this compound has garnered significant scientific interest for its diverse pharmacological activities, which include antioxidant, anticancer, anti-inflammatory, and neuroprotective effects.[1][3][5] Its methoxylated structure is thought to confer greater bioavailability compared to hydroxylated stilbenes like resveratrol, although this also results in lower aqueous solubility.[1][6] This guide provides a detailed overview of the chemical structure, physical properties, and relevant experimental methodologies for this compound.

Chemical Structure and Identifiers

This compound is systematically named 5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]benzene-1,3-diol.[2][7] Its structure consists of a trans-stilbene (B89595) core where one phenyl ring is substituted with hydroxyl groups at positions 3 and 5, and the second phenyl group has a hydroxy group at position 3 and a methoxy (B1213986) group at position 4.[7]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]benzene-1,3-diol | [2][7] |

| Molecular Formula | C₁₅H₁₄O₄ | [2][7] |

| CAS Number | 500-65-2 | [2][7] |

| PubChem CID | 5320954 | [2][7] |

| SMILES | COc1ccc(cc1O)/C=C/c2cc(O)cc(O)c2 | [2] |

| InChI | InChI=1S/C15H14O4/c1-19-15-5-4-10(8-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3/b3-2+ | [7] |

| InChIKey | PHMHDRYYFAYWEG-NSCUHMNNSA-N |[2] |

Physical and Chemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. While it exhibits good stability, its low aqueous solubility presents a challenge for pharmaceutical development, often necessitating the use of solubilizing agents like cyclodextrins.[1][6]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to light yellow powder/crystal | [8] |

| Molecular Weight | 258.27 g/mol | [2][7] |

| Melting Point | 189.0 to 193.0 °C | [8] |

| Boiling Point (Predicted) | 503.6 ± 38.0 °C | [8] |

| Density (Predicted) | 1.345 ± 0.06 g/cm³ | [8] |

| pKa (Predicted) | 9.17 ± 0.10 | [8] |

| Solubility in DMSO | ≥ 30 mg/mL | [8] |

| Solubility in Ethanol | ≥ 30 mg/mL | [8] |

| Water Solubility (est.) | 1.484 mg/L (at 25 °C) |[9] |

Experimental Protocols

Accurate determination of physical properties is fundamental for research and development. The following sections detail standardized methodologies for key properties of this compound.

Protocol for Melting Point Determination

This protocol describes the determination of the melting point range of a solid crystalline sample like this compound using a capillary-based digital apparatus.[10][11]

-

Sample Preparation :

-

Ensure the this compound sample is completely dry and in a fine powdered form. If granular, gently pulverize using a mortar and pestle.[11]

-

Obtain a glass capillary tube (sealed at one end). Jab the open end into the powder pile to collect a small amount of the sample.[11]

-

Invert the tube and tap it gently on a hard surface to move the powder to the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop.[11]

-

Repeat until the packed sample height is 2-3 mm. An incorrect sample height can lead to an artificially broad melting range.[11]

-

-

Apparatus Setup and Measurement :

-

Place the packed capillary tube into a sample slot of the melting point apparatus.[11]

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C per minute to establish a rough range.[10]

-

For an accurate measurement, allow the apparatus to cool to at least 20 °C below the expected melting point.

-

Begin heating at a slow, controlled rate, ensuring the temperature increases by no more than 1-2 °C per minute as it approaches the expected melting range.[10]

-

-

Data Recording :

-

Record the temperature (T₁) at which the first droplet of liquid becomes visible.[11]

-

Record the temperature (T₂) at which the last solid crystal melts into a liquid.

-

The melting point is reported as the range from T₁ to T₂. A narrow range (e.g., 0.5-1.5 °C) is indicative of high purity.[12]

-

Always use a fresh sample for each subsequent measurement.[11]

-

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the widely used shake-flask method to determine the thermodynamic equilibrium solubility of a compound in an aqueous buffer.[1][13]

-

Preparation of Saturated Solution :

-

Accurately weigh an excess amount of this compound (e.g., 5 mg) and add it to a known volume of the desired aqueous buffer (e.g., 5 mL of phosphate-buffered saline, pH 7.4) in a sealed glass vial.[13] The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vial in a mechanical shaker or on a stirring plate within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the suspension for a sufficient duration (e.g., 6 hours) to facilitate the dissolution process.[13]

-

Following agitation, allow the samples to stand without stirring for an extended period (e.g., 18 hours) to allow undissolved solids to sediment and ensure thermodynamic equilibrium is reached.[1][13]

-

-

Sample Processing and Analysis :

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Centrifuge the aliquot at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended microparticles.[1]

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent in which this compound is freely soluble (e.g., ethanol) to bring the concentration within the linear range of the analytical instrument.[1]

-

-

Quantification :

-

Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at its λ_max, ~326 nm) or High-Performance Liquid Chromatography (HPLC).[1]

-

Calculate the original concentration in the aqueous buffer by accounting for the dilution factor. This value represents the equilibrium solubility.

-

Biological Activity and Signaling Pathway Modulation

This compound exerts its biological effects by modulating various cellular signaling pathways. One of its key mechanisms in cancer biology is the inhibition of pathways that promote cell growth, invasion, and survival. Specifically, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, a central regulator of cell metabolism, proliferation, and epithelial-mesenchymal transition (EMT) in cancer cells.[14][15]

Upon stimulation by growth factors like TGF-β, Phosphoinositide 3-kinase (PI3K) is activated, leading to the subsequent phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt then phosphorylates and activates the mammalian Target of Rapamycin (mTOR), a key kinase that promotes protein synthesis, cell growth, and suppresses autophagy. By interfering with this cascade, this compound can block these pro-tumorigenic signals.[14]

References

- 1. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benthamscience.com [benthamscience.com]

- 4. Rhaponticin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C15H14O4 | CID 5320954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 500-65-2 [m.chemicalbook.com]

- 9. rhapontin, 155-58-8 [thegoodscentscompany.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

Isolation of Rhapontigenin from Vitis coignetiae or Gnetum cleistostachyum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for isolating rhapontigenin, a stilbenoid with significant therapeutic potential, from its natural sources, Vitis coignetiae and Gnetum cleistostachyum. This document outlines detailed experimental protocols, presents quantitative data for comparison, and visualizes key biological and experimental processes.

Introduction to this compound

This compound (3,5,3'-trihydroxy-4'-methoxystilbene) is a natural stilbenoid and an analog of resveratrol (B1683913). It is the aglycone form of rhapontin.[1] Emerging research has highlighted its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2] These properties make this compound a compound of high interest for drug discovery and development. This guide focuses on the extraction and purification of this compound from two known botanical sources: the crimson glory vine (Vitis coignetiae) and the lianas of Gnetum cleistostachyum.

Extraction and Isolation Methodologies

The isolation of this compound from plant matrices typically involves an initial solvent extraction followed by chromatographic purification. The choice of method can significantly impact the yield and purity of the final compound.

Extraction of Stilbenoids from Vitis Species

While specific protocols for this compound isolation from Vitis coignetiae are not extensively detailed in the literature, methods for extracting stilbenoids from the canes of the closely related Vitis vinifera are well-documented and can be adapted. These methods primarily focus on maximizing the yield of stilbenes, including resveratrol and its derivatives, which are structurally similar to this compound.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Stilbenoids from Vitis Canes

This protocol is adapted from methodologies developed for Vitis vinifera and is proposed for the extraction of this compound from Vitis coignetiae canes.

-

Sample Preparation:

-

Collect fresh canes of Vitis coignetiae.

-

Dry the canes at 40°C in a drying oven until a constant weight is achieved.

-

Grind the dried canes into a fine powder (particle size < 0.5 mm).

-

-

Ultrasound-Assisted Extraction:

-

Place 1 gram of the powdered cane material into an extraction vessel.

-

Add 40 mL of 60% ethanol (B145695) in water (v/v) as the extraction solvent (sample-to-solvent ratio of 1:40 w/v).

-

Submerge the extraction vessel in an ultrasonic bath.

-

Sonicate the mixture for 10 minutes at a controlled temperature of 75°C.[3]

-

After extraction, centrifuge the mixture to separate the supernatant from the solid plant material.

-

Collect the supernatant and filter it for subsequent analysis or purification.

-

Experimental Protocol: Accelerated Solvent Extraction (ASE) of Stilbenoids from Vitis Canes

ASE is another efficient method for extracting stilbenoids from grape canes.

-

Sample Preparation:

-

Prepare dried and powdered Vitis coignetiae cane material as described in the UAE protocol.

-

-

Accelerated Solvent Extraction:

-

Pack the powdered cane material into an extraction cell.

-

Perform the extraction using methanol (B129727) as the solvent.[4]

-

Set the extraction temperature and pressure according to the instrument's capabilities to ensure efficient extraction.

-

Collect the extract for further processing.

-

Isolation of this compound from Gnetum cleistostachyum

Gnetum cleistostachyum is a known source of various stilbenes, including this compound.[5] The isolation process typically involves solvent extraction followed by column chromatography.

Experimental Protocol: Isolation of this compound from Gnetum cleistostachyum

This protocol is a synthesized methodology based on general procedures for isolating stilbenoids from Gnetum species.

-

Extraction:

-

Obtain dried and pulverized lianas of Gnetum cleistostachyum.

-

Extract the plant material with 65% ethanol under reflux.[6]

-

Remove the solvent from the extract under vacuum to obtain a crude residue.

-

-

Chromatographic Purification:

-

Subject the crude extract to silica (B1680970) gel column chromatography.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

-

Pool the this compound-rich fractions and concentrate them.

-

Further purification can be achieved by repeated column chromatography or by using techniques like High-Speed Counter-Current Chromatography (HSCCC).

-

High-Speed Counter-Current Chromatography (HSCCC) for this compound Purification

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation and purification of natural products.[7] It avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

Experimental Protocol: HSCCC Purification of this compound

This protocol is based on a successful method for isolating this compound from fenugreek and can be applied to crude extracts from Vitis coignetiae or Gnetum cleistostachyum.[7]

-

Solvent System Selection:

-

Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (1:4:2:6, v/v/v/v).[7]

-

Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

-

-

HSCCC Operation:

-

Fill the HSCCC column with the upper stationary phase.

-

Pump the lower mobile phase at a flow rate of 2.2 mL/min while rotating the column at a speed of 850 rpm.[7]

-

Once the system reaches hydrodynamic equilibrium, inject the crude extract dissolved in a small volume of the biphasic solvent system.

-

Continuously monitor the effluent with a UV detector.

-

Collect fractions corresponding to the this compound peak.

-

-

Purity Analysis:

-

Analyze the purity of the isolated this compound using HPLC.

-

Quantitative Data Presentation

The following tables summarize quantitative data from various stilbene (B7821643) extraction and purification studies.

Table 1: Yield of Stilbenoids from Vitis vinifera Canes using Different Extraction Methods [4]

| Extraction Method | Solvent | Total Stilbenes Yield (µg/g dry weight) |

| Accelerated Solvent Extraction (ASE) | Methanol | 8500 ± 1100 |

| Maceration (Lab Temperature) | Methanol | 6030 ± 680 (trans-resveratrol) |

| Elevated Temperature Extraction | Methanol | Not specified |

| Fluidized-bed Extraction | Methanol | Not specified |

| Soxhlet Extraction | Methanol | Not specified |

| Microwave-Assisted Extraction (MAE) | Methanol | Not specified |

Note: Data is for Vitis vinifera and serves as a reference for potential yields from Vitis coignetiae. The total stilbenes include trans-resveratrol, trans-ε-viniferin, and r2-viniferin.

Table 2: Purity and Yield of this compound from HSCCC [7]

| Starting Material | Crude Sample Loaded (mg) | This compound Yield (mg) | Purity (%) |

| Fenugreek Seeds | 120 (per injection, 4 injections) | 174.8 | 99.1 |

Note: This data is from fenugreek and demonstrates the efficiency of the HSCCC method for obtaining high-purity this compound.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for drug development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[8] Its dysregulation is often implicated in cancer. Rhaponticin, the glycoside of this compound, has been shown to suppress osteosarcoma by inhibiting this pathway.[9]

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Antioxidant Signaling Pathway

This compound exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS) and modulating cellular antioxidant defense mechanisms.[10] This involves the activation of catalase and the modulation of the ERK and AP-1 signaling pathways.

Caption: this compound's antioxidant mechanism of action.

Experimental Workflow for Isolation and Purification

The following diagram illustrates a general workflow for the isolation and purification of this compound from a plant source.

Caption: General workflow for this compound isolation.

Conclusion

The isolation of this compound from Vitis coignetiae and Gnetum cleistostachyum presents a promising avenue for obtaining this valuable bioactive compound. While specific, detailed protocols for these exact plant sources are still emerging, established methods for related species and compounds provide a strong foundation for developing efficient extraction and purification strategies. The use of advanced techniques like Ultrasound-Assisted Extraction, Accelerated Solvent Extraction, and High-Speed Counter-Current Chromatography can significantly improve the yield and purity of the isolated this compound, facilitating further research into its therapeutic applications. The elucidation of its mechanisms of action, particularly its effects on the PI3K/Akt/mTOR and antioxidant signaling pathways, underscores its potential as a lead compound in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Various extraction methods for obtaining stilbenes from grape cane of Vitis vinifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Protocol for Isolation of Rhaponticin and this compound with Consecutive Sample Injection from Fenugreek (Trigonella foenum-graecum L.) by HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound from Rheum undulatum protects against oxidative-stress-induced cell damage through antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Rhapontigenin: A Technical Guide to the Aglycone Metabolite of Rhaponticin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhaponticin, a stilbenoid glucoside found in the rhizomes of rhubarb (Rheum species), undergoes significant metabolic transformation in vivo to its aglycone form, rhapontigenin.[1][2] This conversion is a critical step, as this compound is widely considered to be the primary biologically active form of the parent compound.[1][3] This technical guide provides an in-depth overview of this compound as a metabolite, presenting key quantitative data, detailed experimental methodologies for its study, and visualizations of its known signaling pathways.

Metabolic Conversion and Pharmacokinetics

Rhaponticin is poorly absorbed in its glycosidic form, exhibiting an absolute oral bioavailability of approximately 0.03% in rats.[4][5] The primary route of metabolism involves the deglycosylation of rhaponticin by intestinal microflora to yield this compound.[6] This biotransformation is essential for its absorption and subsequent systemic effects.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of rhaponticin and its metabolite this compound, as well as this compound's inhibitory effects on cytochrome P450 enzymes.

| Parameter | Rhaponticin (Oral Administration in Rats) | Reference |

| Absolute Bioavailability | 0.03% | [4][5] |

| Compound | Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |

| This compound | CYP1A1 | Competitive | 0.4 | 0.09 | [1] |

| This compound | CYP1A2 | - | 160 | - | [7] |

| This compound | CYP1B1 | - | 9 | - | [7] |

Experimental Protocols

The study of rhaponticin metabolism and this compound's activity involves a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vitro Metabolism with Gut Microbiota

This protocol is designed to assess the conversion of rhaponticin to this compound by intestinal bacteria.

Objective: To determine the rate and extent of rhaponticin deglycosylation by a simulated human gut microbiome.

Materials:

-

Rhaponticin standard

-

This compound standard

-

Anaerobic incubation system

-

Fecal samples from healthy human donors

-

Culture medium (e.g., Gifu Anaerobic Medium)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) system

Procedure:

-

Preparation of Fecal Slurry: Fresh fecal samples are homogenized in a sterile, anaerobic buffer.

-

Incubation: The fecal slurry is incubated with rhaponticin at a specified concentration (e.g., 100 µM) in an anaerobic chamber at 37°C.

-

Sampling: Aliquots are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: The reaction is quenched, and samples are centrifuged. The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

-

Analytical Quantification: The concentrations of rhaponticin and this compound in the extracts are determined by HPLC or UHPLC-Q-TOF/MS.[5][6]

In Vivo Pharmacokinetic Studies in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of rhaponticin and this compound in a rat model.

Objective: To quantify the plasma concentrations of rhaponticin and this compound over time following oral administration of rhaponticin.

Materials:

-

Sprague-Dawley rats

-

Rhaponticin formulation for oral gavage

-

Blood collection supplies (e.g., heparinized tubes)

-

UHPLC-Q-TOF/MS system

Procedure:

-

Animal Dosing: A cohort of rats is administered a single oral dose of rhaponticin.

-

Blood Sampling: Blood samples are collected via the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma.

-

Sample Extraction: Plasma proteins are precipitated, and the supernatant containing the analytes is extracted.

-

Quantification: The concentrations of rhaponticin and this compound in the plasma samples are quantified using a validated UHPLC-Q-TOF/MS method.[5] Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are then calculated.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects through the modulation of several key intracellular signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

This compound has been demonstrated to inhibit the PI3K/Akt/mTOR pathway, which is crucial in regulating cell proliferation, survival, and metabolism.[8] Dysregulation of this pathway is implicated in various cancers.[8]

References

- 1. Mechanism-based inhibition of human cytochrome P450 1A1 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhubarb: Traditional Uses, Phytochemistry, Multiomics-Based Novel Pharmacological and Toxicological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics, bioavailability and metabolism of rhaponticin in rat plasma by UHPLC-Q-TOF/MS and UHPLC-DAD-MSn. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of Rhapontigenin's Biological Activities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhapontigenin, a natural stilbenoid compound found predominantly in the roots of Rheum species (rhubarb), has garnered significant scientific interest for its diverse pharmacological activities. As the aglycone of rhaponticin, this compound is considered the primary bioactive form, exhibiting a range of effects including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] This technical guide provides a comprehensive overview of the preliminary investigations into the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.

Anticancer Activity

This compound has demonstrated notable cytotoxic and antiproliferative effects across a variety of cancer cell lines. Its anticancer activity is attributed to its ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

Quantitative Data: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| Caco-2 | Colorectal Cancer | ~50-100 | [4] |

| HTB-26 | Breast Cancer | 10 - 50 | [5] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [5] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [5] |

| HCT116 | Colorectal Cancer | 22.4 | [5] |

| HeLa | Cervical Cancer | 10.61 | [6] |

| A431 | Cervix Squamous Carcinoma | >50 | [7] |

| 2008 | Ovarian Carcinoma | >50 | [7] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO, isopropanol, or a solution of SDS in HCl)[4][8]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11][12]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[8] Incubate the plate for an additional 1-4 hours at 37°C.[8]

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][12] The plate can be placed on an orbital shaker for 10-15 minutes to ensure complete dissolution.[10][12]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm, if desired) using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

A key mechanism underlying the anticancer activity of this compound is its ability to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[3][13][14] this compound treatment has been shown to decrease the phosphorylation of key proteins in this pathway, leading to the inhibition of downstream signaling and ultimately inducing apoptosis in cancer cells.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. This compound has demonstrated significant anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.

Quantitative Data: Inhibition of Inflammatory Markers

This compound has been shown to inhibit the expression and activity of pro-inflammatory enzymes and cytokines.

| Inflammatory Marker | Effect | Cell/Animal Model | Citation(s) |

| Cyclooxygenase-2 (COX-2) | Inhibition | Lipopolysaccharide-induced RAW 264.7 cells | [15] |

| 5-Lipoxygenase (5-LOX) | Inhibition | In vitro enzyme assay | [16] |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduction | Lipopolysaccharide-stimulated rats | [17][18] |

| Interleukin-6 (IL-6) | Reduction | Lipopolysaccharide-stimulated rats | [17][18][19] |

| Interleukin-1β (IL-1β) | Reduction | Lipopolysaccharide-stimulated rats | [17][19] |

Experimental Protocol: NF-κB Luciferase Reporter Assay

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The luciferase reporter assay is a common method to quantify NF-κB activation.[1][20][21][22][23]

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound stock solution

-

NF-κB inducer (e.g., TNF-α, LPS)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed cells in a 24- or 96-well plate. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[1][21]

-

This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 1-2 hours.[1]

-

NF-κB Induction: Add the NF-κB inducer (e.g., TNF-α at 10 ng/mL) to the wells and incubate for an appropriate time (e.g., 6-8 hours).[1]

-

Cell Lysis: Wash the cells with PBS and lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.[1]

-

Luciferase Assay: Transfer the cell lysate to a white-walled 96-well plate. Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.[1][21]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each this compound concentration compared to the induced control.

Signaling Pathway: NF-κB Inhibition

This compound exerts its anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway. It can interfere with the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Caption: this compound inhibits the NF-κB signaling pathway.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the aging process and various diseases. This compound is a potent antioxidant capable of scavenging free radicals and protecting cells from oxidative damage.[2][3]

Quantitative Data: Radical Scavenging Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays.

| Assay | Activity | Value | Citation(s) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Radical Scavenging | IC50: 50.98 - 95.81 µM (for similar compounds) | [5] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Radical Scavenging | IC50: 14.48 - 19.49 µM (for similar compounds) | [5] |

| ORAC (Oxygen Radical Absorbance Capacity) | Antioxidant Capacity | 8.42 µM TE/mg (for a related supplement) | [12] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method for determining the free radical scavenging activity of a compound.[24][25][26]

Materials:

-

This compound stock solution

-

DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)[24]

-

Methanol or ethanol

-

Positive control (e.g., ascorbic acid, Trolox)

-

96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare serial dilutions of this compound and the positive control in methanol or ethanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the sample or control solution with the DPPH solution. A typical ratio is 1:1 (e.g., 100 µL sample + 100 µL DPPH solution). Include a blank containing the solvent and DPPH solution.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a set period (e.g., 30 minutes).[24]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[24]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Plot the percentage of scavenging activity against the log of the this compound concentration to determine the EC50 value.

Experimental Workflow: Antioxidant Capacity Assessment

A typical workflow for assessing the antioxidant capacity of a compound like this compound involves multiple assays to evaluate different aspects of its antioxidant properties.

Caption: Workflow for assessing the antioxidant capacity of this compound.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, making it a potential candidate for the development of therapies for neurodegenerative diseases. Its antioxidant and anti-inflammatory activities are thought to contribute significantly to its neuroprotective effects. Studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage and modulate signaling pathways involved in neuronal survival.[4]

Further research is needed to fully elucidate the mechanisms of this compound's neuroprotective actions and to establish its efficacy in in vivo models of neurodegenerative diseases. Quantitative data, such as EC50 values for neuroprotection in specific neuronal cell models, are crucial for advancing this area of research.[27]

Conclusion

The preliminary investigations into the biological activities of this compound reveal its significant potential as a therapeutic agent. Its multifaceted actions, including anticancer, anti-inflammatory, and antioxidant effects, are supported by a growing body of scientific evidence. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of this compound's pharmacological properties and its translation into novel therapeutic strategies. Future studies should focus on comprehensive preclinical and clinical evaluations to fully ascertain the safety and efficacy of this compound for various disease applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound inhibits inflammation and senescence of chondrocytes from patients with osteoarthritis by targeting INHBA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. jrmds.in [jrmds.in]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apigenin attenuates serum concentrations of TNF-a, interleukin 1b and interleukin 6 in lipopolysaccharide-stimulated rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Apigenin attenuates serum concentrations of TNF-a, interleukin 1b and interleukin 6 in lipopolysaccharide-stimulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. indigobiosciences.com [indigobiosciences.com]

- 23. resources.amsbio.com [resources.amsbio.com]

- 24. mdpi.com [mdpi.com]

- 25. scribd.com [scribd.com]

- 26. youtube.com [youtube.com]

- 27. researchgate.net [researchgate.net]

Rhapontigenin as a Cytochrome P450 Inhibitor: An In-depth Technical Guide

Introduction

Rhapontigenin (3,3',5-trihydroxy-4'-methoxystilbene), a natural stilbenoid and an aglycone metabolite of rhaponticin found in rhubarb rhizomes, has garnered significant interest for its diverse biological activities, including anticancer and antioxidant properties.[1][2][3] A critical aspect of its pharmacological profile is its interaction with cytochrome P450 (CYP) enzymes. The CYP superfamily plays a central role in the metabolism of a vast array of xenobiotics, including therapeutic drugs.[4] Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered substances. This guide provides a detailed overview of the initial in vitro studies investigating the inhibitory effects of this compound on human cytochrome P450 enzymes, with a focus on its potent and selective action on CYP1A1.

Quantitative Inhibition Data

Initial research has demonstrated that this compound is a highly selective and potent inhibitor of human CYP1A1, an enzyme involved in the metabolism of procarcinogens.[5] Its inhibitory activity against other CYP isoforms is significantly lower, highlighting its specificity. The key quantitative parameters from these foundational studies are summarized below.

| CYP Isoform | Test System | Substrate | Inhibition Parameter | Value | Reference |

| CYP1A1 | Recombinant human P450 (bacterial membranes) | Ethoxyresorufin | IC₅₀ | 0.4 µM | [5][6] |

| Recombinant human P450 (bacterial membranes) | Ethoxyresorufin | Kᵢ | 0.09 µM | [5] | |

| Recombinant human P450 (bacterial membranes) | Ethoxyresorufin | kᵢₙₐ꜀ₜ | 0.06 min⁻¹ | [5] | |

| CYP1A2 | Recombinant human P450 (bacterial membranes) | Ethoxyresorufin | IC₅₀ | 160 µM | [6] |

| CYP1B1 | Recombinant human P450 (bacterial membranes) | Ethoxyresorufin | IC₅₀ | 9 µM | [6] |

| CYP2C8 | Human Liver Microsomes | - | No significant inhibition | - | [5] |

| CYP2C9 | Human Liver Microsomes | - | No significant inhibition | - | [5] |

| CYP2D6 | Human Liver Microsomes | - | No significant inhibition | - | [5] |

| CYP2E1 | Human Liver Microsomes | - | No significant inhibition | - | [5] |

| CYP3A4 | Human Liver Microsomes | - | No significant inhibition | - | [5] |

Table 1: Summary of quantitative data on the inhibition of human cytochrome P450 isoforms by this compound.

The data reveals that this compound has a 400-fold greater selectivity for CYP1A1 over CYP1A2 and a 23-fold selectivity for CYP1A1 over CYP1B1.[5][6]

Mechanism of Inhibition

Studies have elucidated that this compound inhibits CYP1A1 through a dual mechanism. It acts as a competitive inhibitor , meaning it competes with the substrate for binding to the active site of the enzyme.[5] More significantly, it is also a mechanism-based inactivator (also known as a suicide inhibitor).[5][6] This type of irreversible inhibition occurs when the inhibitor is converted by the enzyme into a reactive metabolite, which then covalently binds to the enzyme, leading to its inactivation.[7][8]

The mechanism-based inhibition by this compound is characterized by a time- and concentration-dependent loss of CYP1A1 activity.[5] The inactivation kinetics are defined by the inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibitor concentration that produces half-maximal inactivation (Kᵢ).[5] Interestingly, attempts to block this inactivation using trapping agents like glutathione, N-acetylcysteine, or dithiothreitol (B142953) were unsuccessful, suggesting the reactive metabolite is highly unstable and reacts within the enzyme's active site before it can diffuse out.[5]

Caption: Mechanism-based inactivation of CYP1A1 by this compound.

Experimental Protocols

The foundational research on this compound's CYP inhibitory effects utilized specific in vitro methodologies to characterize the interactions.

Enzyme Source

The primary test system consisted of bacterial membranes prepared from an E. coli system engineered to co-express recombinant human CYP1A1, CYP1A2, or CYP1B1 along with human NADPH-P450 reductase.[5] This bicistronic expression system provides a clean and specific enzymatic source, avoiding the complexities of multiple enzymes present in human liver microsomes. For screening against other isoforms (CYP2E1, 3A4, 2D6, 2C8, 2C9), human liver microsomes were used.[5]

CYP Inhibition Assay (EROD Activity)

The catalytic activity of CYP1A1, 1A2, and 1B1 was quantified by measuring the O-deethylation of 7-ethoxyresorufin (B15458) (EROD). This reaction produces resorufin (B1680543), a highly fluorescent compound, allowing for sensitive detection.

-

Incubation Mixture: A typical incubation mixture contained:

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Recombinant human P450 enzyme preparation

-

7-ethoxyresorufin (substrate)

-

Varying concentrations of this compound (or vehicle control)

-

-

Reaction Initiation: The reaction was initiated by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: The mixture was incubated at 37°C.

-

Reaction Termination: The reaction was stopped by adding a solvent such as acetonitrile.

-

Quantification: The formation of resorufin was measured fluorometrically.

-

Data Analysis: The concentration of this compound that caused 50% inhibition of enzyme activity (IC₅₀) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: General workflow for in vitro CYP450 inhibition screening.

Determination of Kinetic Parameters (Kᵢ and kᵢₙₐ꜀ₜ)

To determine the parameters for mechanism-based inactivation, a pre-incubation protocol was used:

-

This compound was pre-incubated with the recombinant CYP1A1 enzyme and the NADPH-generating system for various time intervals.

-

Following pre-incubation, an aliquot of this mixture was diluted into a secondary incubation mixture containing a high concentration of the substrate (ethoxyresorufin) to measure the remaining enzyme activity.

-

The natural logarithm of the remaining enzyme activity was plotted against the pre-incubation time to determine the apparent first-order inactivation rate constant (kₒᵦₛ) at each this compound concentration.

-

The values for Kᵢ and kᵢₙₐ꜀ₜ were then determined by non-linear regression analysis of the kₒᵦₛ values plotted against the inhibitor concentrations.

Conclusion and Implications

Initial in vitro studies conclusively identify this compound as a potent and highly selective mechanism-based inactivator of human cytochrome P450 1A1.[5] Its specificity is remarkable, with minimal to no effect on other major drug-metabolizing CYP isoforms such as CYP3A4, 2D6, and 2C9 at the concentrations tested.[5]

This selective inhibition of CYP1A1, an enzyme known for its role in activating environmental procarcinogens, positions this compound as a promising candidate for development as a cancer chemopreventive agent.[5] However, for drug development professionals, this potent inhibitory action also raises a red flag for potential drug-drug interactions with medications that are substrates of CYP1A1. Further investigation, including in vivo studies, is necessary to fully understand the clinical significance of these findings.

References

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of Rhaponticin and Activities of its Metabolite, this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 induction properties of food and herbal-derived compounds using a novel multiplex RT-qPCR in vitro assay, a drug–food interaction prediction tool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism-based inhibition of human cytochrome P450 1A1 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the Anticancer Properties of Rhapontigenin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Rhapontigenin, a natural stilbenoid compound found in plants such as rhubarb, has emerged as a promising candidate in cancer research due to its diverse biological activities, including antioxidant, anti-inflammatory, and notably, anticancer properties.[1][2] This technical guide provides an in-depth overview of the foundational research into this compound's anticancer effects. It consolidates key findings on its mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. This document summarizes quantitative data on its efficacy, details the experimental protocols used to elucidate its functions, and provides visual representations of critical signaling pathways and workflows to support further research and development.

Mechanisms of Anticancer Action

This compound exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes involved in tumor growth, survival, and spread.

Inhibition of Cancer Cell Proliferation and Viability

This compound has demonstrated significant cytotoxic and antiproliferative effects across various cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Cell Line | Cancer Type | IC50 Value | Assay | Citation |

| HepG2 | Hepatocellular Carcinoma | 115.0 ± 49.3 µg/mL | Alamar Blue Assay | [3] |

| Caco-2 | Colorectal Cancer | ~50 µM | Cytotoxicity Assay | [2] |

| HTB-26 | Breast Cancer | 10 - 50 µM | Crystal Violet Assay | [4] |

| PC-3 | Pancreatic Cancer | 10 - 50 µM | Crystal Violet Assay | [4] |

Note: The related compound Rhaponticin, the glycoside form of this compound, has also been studied. It showed IC50 values of 46.09 µM in CAL 27 and 54.79 µM in SCC-9 head and neck squamous carcinoma cells.[5] It is suggested that Rhaponticin may require biotransformation into this compound to exert its full anticancer activity.[3]

Induction of Apoptosis (Programmed Cell Death)

A key mechanism for this compound's anticancer activity is its ability to induce apoptosis. This process involves the activation of a cascade of signaling proteins that lead to controlled cell death. Research indicates that this compound can trigger apoptosis through pathways involving reactive oxygen species (ROS) and the activation of caspases, which are the primary executioners of the apoptotic process.[6][7]

The apoptotic cascade often involves Bcl-2 family proteins, which regulate mitochondrial membrane permeability, and the subsequent activation of initiator and effector caspases.

References

- 1. The Phytochemical this compound Emerges as a Powerful Hope Against Breast Cancer - Thailand Medical News [thailandmedical.news]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Rhaponticin inhibits the proliferation, migration, and invasion of head and neck squamous cell carcinoma (HNSCC) cells through modulation of the IL6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer and immunomodulatory effect of rhaponticin on Benzo(a)Pyrene-induced lung carcinogenesis and induction of apoptosis in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of apoptosis by rhapontin having stilbene moiety, a component of rhubarb (Rheum officinale Baillon) in human stomach cancer KATO III cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Rhapontigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhapontigenin (3,3',5-trihydroxy-4'-methoxystilbene) is a natural stilbenoid compound found in various medicinal plants, notably in the rhizomes of rhubarb (Rheum species). As the aglycone metabolite of rhaponticin, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics and metabolism of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways.

Pharmacokinetics

The systemic exposure and fate of this compound in the body are governed by its pharmacokinetic properties. Studies in preclinical models, primarily rats, have begun to elucidate these characteristics.

Absorption and Bioavailability

This compound is the aglycone metabolite of rhaponticin, and its appearance in plasma after oral administration of rhaponticin suggests that rhaponticin is metabolized to this compound. The absolute oral bioavailability of rhaponticin itself has been reported to be very low, at 0.03% in rats, indicating that this compound is likely formed pre-systemically (in the gut) or during first-pass metabolism in the liver[1]. While direct oral bioavailability data for this compound is not extensively reported, it is suggested that methoxylated stilbenes like this compound may have better bioavailability compared to their hydroxylated counterparts like resveratrol[2][3].

Plasma Concentration-Time Profile

Following intravenous and oral administration in rats, the plasma concentration of this compound declines over time, indicating its distribution and elimination from the systemic circulation.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in male Sprague-Dawley rats, providing a quantitative basis for understanding its disposition.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration [4]

| Parameter | Value (Mean ± SD) | Units |

| Dose | 23.24 | mg/kg |

| C₀ | 4.8 ± 1.2 | µg/mL |

| AUC₀-∞ | 12.7 ± 2.5 | µg·h/mL |

| t₁/₂ | 6.0 | h |

| CL | 1.9 ± 0.4 | L/h/kg |

| Vd | 16.5 ± 2.8 | L/kg |

C₀: Initial plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Terminal elimination half-life; CL: Clearance; Vd: Volume of distribution.

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration [4]

| Parameter | Value (Mean ± SD) | Units |

| Dose | 51.65 | mg/kg |

| Cₘₐₓ | 0.21 ± 0.08 | µg/mL |

| Tₘₐₓ | 0.5 | h |

| AUC₀-t | 0.8 ± 0.3 | µg·h/mL |

| t₁/₂ | 6.0 | h |

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable time point; t₁/₂: Terminal elimination half-life.

Distribution

While comprehensive quantitative tissue distribution studies for this compound are limited, its large volume of distribution (Vd) of 16.5 ± 2.8 L/kg following intravenous administration in rats suggests extensive distribution into tissues[4]. For the related compound isothis compound, studies have shown rapid and extensive distribution across major pharmacologically relevant organs in mice[4]. Given the structural similarity, it is plausible that this compound also distributes widely throughout the body.

Metabolism

Metabolism is a critical determinant of the pharmacokinetic profile and biological activity of this compound. In vivo and in vitro studies have identified several key metabolic pathways, primarily occurring in the liver and intestines.

Major Metabolic Pathways

The metabolism of this compound proceeds through Phase I and Phase II reactions. A study identified a total of 11 metabolites in rat liver microsomes, hepatocytes, urine, and human liver microsomes and hepatocytes[5]. The primary pathways are:

-

Demethylation: this compound undergoes O-demethylation to form piceatannol (B1677779) (3,4,3',5'-tetrahydroxy-trans-stilbene). Piceatannol can then be further oxidized to an ortho-quinone intermediate, which is a reactive species that can conjugate with glutathione (B108866) (GSH)[5].

-

Glucuronidation: This is a major metabolic pathway for this compound. Direct conjugation of glucuronic acid to the hydroxyl groups of this compound forms various glucuronide conjugates (M2, M3, and M4)[5]. Piceatannol, the demethylated metabolite, can also undergo glucuronidation (M5)[5].

-

Sulfation: this compound is also metabolized through direct sulfation to form sulfate (B86663) conjugates (M6 and M7). The metabolite piceatannol can also be sulfated (M8)[5].

Based on studies of similar phenolic compounds, it is likely that UDP-glucuronosyltransferase (UGT) isoforms such as UGT1A1, UGT1A8, and UGT1A9, which are highly expressed in the liver and intestines, are involved in the glucuronidation of this compound[4][6]. Similarly, sulfotransferase (SULT) isoforms, particularly SULT1A1 and SULT1E1, are known to sulfate small phenolic compounds and may play a role in this compound metabolism[5][7][8].

Metabolic Pathway of this compound

Interaction with Cytochrome P450 Enzymes

This compound has been shown to be a potent and selective mechanism-based inhibitor of human cytochrome P450 1A1 (CYP1A1). This inhibition is time- and concentration-dependent. This interaction is significant as CYP1A1 is involved in the metabolic activation of procarcinogens.

Excretion

The primary route of excretion for this compound and its metabolites is likely through bile and urine. The formation of water-soluble glucuronide and sulfate conjugates facilitates their elimination from the body. In rat urine, N-acetyl-cysteine conjugates, which are downstream metabolites of GSH conjugation, have been detected, indicating renal excretion of these metabolites[5].

Role of Transporters

The role of drug transporters in the disposition of this compound is not yet well-defined. However, many polyphenolic compounds are known to interact with ATP-binding cassette (ABC) transporters such as P-glycoprotein (ABCB1), multidrug resistance-associated protein 2 (MRP2/ABCC2), and breast cancer resistance protein (BCRP/ABCG2)[9][10][11]. These transporters are located in key tissues like the intestine, liver, and kidney, and can influence the absorption, distribution, and excretion of their substrates. Given that this compound and its conjugates are substrates for metabolism, it is plausible that they also interact with these transporters, which could impact their overall pharmacokinetic profile. Further research is needed to elucidate the specific transporters involved and the nature of these interactions.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacokinetic and metabolism studies. The following sections outline typical experimental protocols based on the cited literature.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical procedure for assessing the pharmacokinetics of this compound in rats following intravenous and oral administration[4][12].

1. Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Housing: Housed in a temperature- and light-controlled environment with free access to food and water. Animals are typically fasted overnight before dosing.

2. Dosing:

-

Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO and polyethylene (B3416737) glycol 400) and administered via the tail vein at a specific dose (e.g., 23.24 mg/kg)[4].

-

Oral (PO) Administration: this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at a specific dose (e.g., 51.65 mg/kg)[4].

3. Blood Sampling:

-

Serial blood samples (e.g., 0.2-0.3 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Sample Analysis:

-

Plasma concentrations of this compound and its metabolites are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

-